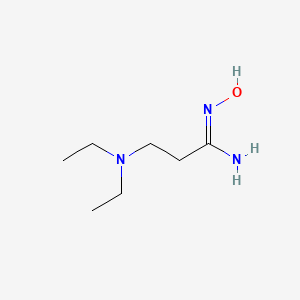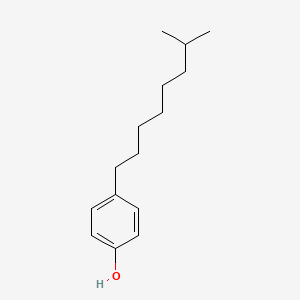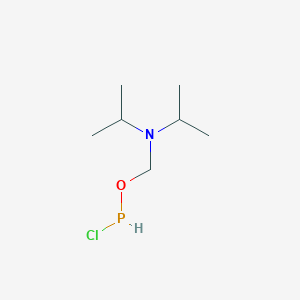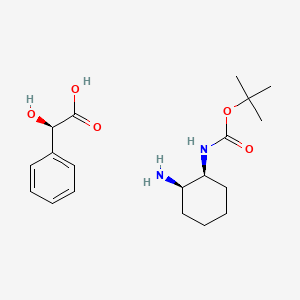
4-chlorophenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenylacetylene is an organic compound with the molecular formula C7H17N3O. It contains a total of 27 bonds, including 10 non-hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group
Métodos De Preparación
The preparation of 4-chlorophenylacetylene involves several synthetic routes and reaction conditions. One common method includes the reaction of m-aminophenol with halogenated hydrocarbons in the presence of water. The mixture is then incubated at high temperatures (100°C to 165°C) and subsequently cooled. The pH is adjusted, and the product is filtered and distilled to obtain the final compound . Industrial production methods often involve similar steps but are optimized for higher efficiency and yield.
Análisis De Reacciones Químicas
4-chlorophenylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different amidine derivatives, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
4-chlorophenylacetylene has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chlorophenylacetylene involves its interaction with molecular targets and pathways. It acts as a deprotection agent in solid-phase peptide synthesis, effectively removing fluorenylmethoxycarbonyl (Fmoc) groups. This process is crucial for the synthesis of complex peptides and is facilitated by the compound’s ability to interact with peptide side chains and prevent unwanted reactions .
Comparación Con Compuestos Similares
4-chlorophenylacetylene can be compared with other similar compounds, such as diethylamino hydroxybenzoyl hexyl benzoate. While both compounds contain diethylamino and hydroxy groups, their structures and applications differ. Diethylamino hydroxybenzoyl hexyl benzoate is primarily used as a UV filter in sunscreen products, whereas this compound is used in chemical synthesis and industrial applications . Other similar compounds include m-hydroxy-N, N-diethylaniline and 3-(diethylamino)propylamine, which share structural similarities but have distinct uses and properties .
Propiedades
IUPAC Name |
3-(diethylamino)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZIZRKFGYQTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)


![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)


![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)
